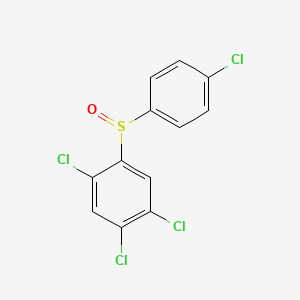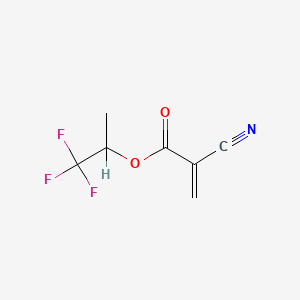
3-Methyl-7-((5-methyl-1,2,4-oxadiazole-3-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
概述
准备方法
合成路线和反应条件
CH 13584 的合成涉及 1H-嘌呤-2,6-二酮与 3,7-二氢-3-甲基-7[(5-甲基-1,2,4-恶二唑-3-基)甲基] 的反应。 反应条件通常包括控制温度和压力,以确保形成所需的产物 .
工业生产方法
CH 13584 的工业生产涉及使用与实验室环境类似的反应条件进行大规模合成,但已针对更高的产率和纯度进行了优化。 该工艺包括纯化和结晶等步骤,以获得纯净形式的最终产品 .
化学反应分析
反应类型
CH 13584 会经历各种化学反应,包括:
氧化: 这种反应涉及向化合物中添加氧或从化合物中去除氢。
还原: 这种反应涉及向化合物中添加氢或从化合物中去除氧。
常用的试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 条件通常涉及控制温度、压力和 pH 值,以确保达到所需的反应结果 .
形成的主要产物
这些反应形成的主要产物取决于使用的具体试剂和条件。 例如,CH 13584 的氧化可能会产生不同的氧化物,而还原可能会产生化合物的各种还原形式 .
科学研究应用
CH 13584 在科学研究中具有广泛的应用,包括:
化学: 用作研究黄嘌呤衍生物及其反应的模型化合物。
生物学: 研究其对生物系统的影响,特别是其止咳特性。
医学: 探索其在治疗肺部疾病方面的潜在治疗应用。
工业: 用于开发新药和治疗剂.
作用机制
CH 13584 的作用机制涉及其与特定分子靶标和途径的相互作用。它充当 β1-肾上腺素受体拮抗剂,这意味着它阻止某些神经递质对这些受体的作用。 这种作用有助于减轻与肺部疾病相关的症状,例如咳嗽 .
相似化合物的比较
CH 13584 在结构上与茶碱(另一种黄嘌呤衍生物)相关。 CH 13584 具有使它与茶碱不同的独特特性:
与腺苷 A1 受体的相互作用较低: 与茶碱不同,CH 13584 与腺苷 A1 受体的相互作用不显着。
循环核苷酸磷酸二酯酶抑制较弱: 与茶碱相比,CH 13584 对该酶的抑制能力较弱。
支气管扩张活性较低: CH 13584 的支气管扩张活性在体外和体内均较低.
类似化合物列表
- 茶碱
- 氨茶碱
- 二茶碱
属性
CAS 编号 |
115779-20-9 |
|---|---|
分子式 |
C10H10N6O3 |
分子量 |
262.23 g/mol |
IUPAC 名称 |
3-methyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C10H10N6O3/c1-5-12-6(14-19-5)3-16-4-11-8-7(16)9(17)13-10(18)15(8)2/h4H,3H2,1-2H3,(H,13,17,18) |
InChI 键 |
RYQVRAILJXPCMZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NO1)CN2C=NC3=C2C(=O)NC(=O)N3C |
规范 SMILES |
CC1=NC(=NO1)CN2C=NC3=C2C(=O)NC(=O)N3C |
Key on ui other cas no. |
115779-20-9 |
同义词 |
1H-purine-2,6-dione, 3,7-dihydro-3-methyl-7-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)- 3,7-dihydro-3-methyl-7-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-purine-2,6-dione CH 13584 CH-13584 KHL-8425 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1214809.png)

![2-[4-Chloro-2-methyl-5-(2-pyridinylsulfamoyl)phenoxy]acetamide](/img/structure/B1214817.png)






![3,3-Dimethyl-6-[[2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1214829.png)




